molecular formula C16H19ClN2O4S B4449347 Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Cat. No.: B4449347
M. Wt: 370.9 g/mol
InChI Key: JRQZSGZHVJWEBO-UHFFFAOYSA-N
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Description

Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a chloro-substituted aromatic amine, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol under acidic conditions.

    Introduction of the Chloro-Substituted Aromatic Amine: This step involves the coupling of the thiomorpholine intermediate with 5-chloro-2-methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The chloro-substituted aromatic amine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine ring may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetanilide herbicide with a similar aromatic amine structure.

    Metolachlor: Another herbicide with a similar chloro-substituted aromatic ring.

    Indole Derivatives: Compounds with similar aromatic structures used in medicinal chemistry.

Uniqueness

Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate is unique due to its combination of a thiomorpholine ring and an ester functional group, which is not commonly found in similar compounds. This unique structure may confer specific properties that make it valuable for certain applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S/c1-3-23-16(22)12-8-24-13(15(21)19-12)7-14(20)18-11-6-10(17)5-4-9(11)2/h4-6,12-13H,3,7-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQZSGZHVJWEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 6
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Ethyl 6-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

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